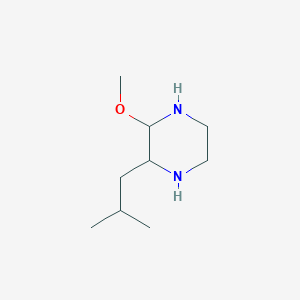
2-Methoxy-3-(2-methylpropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 2-methoxy-3-(2-methylpropyl)- (9CI): is an organic compound with the molecular formula C9H14N2O . It is a derivative of piperazine, characterized by the presence of a methoxy group and an isobutyl group attached to the pyrazine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of piperazine, 2-methoxy-3-(2-methylpropyl)- typically involves the reaction of 2-methoxypyrazine with isobutyl bromide under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Piperazine, 2-methoxy-3-(2-methylpropyl)- can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Thiols, amines.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Piperazine, 2-methoxy-3-(2-methylpropyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on cellular processes. It is also employed in the development of new biochemical assays .
Medicine: Piperazine derivatives, including 2-methoxy-3-(2-methylpropyl)-, have been investigated for their potential therapeutic applications. They exhibit activity against certain parasitic infections and are being explored for their anthelmintic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of piperazine, 2-methoxy-3-(2-methylpropyl)- involves its interaction with specific molecular targets. In the case of its anthelmintic activity, the compound acts by paralyzing the parasites, which are then expelled from the host body. This is achieved through the inhibition of neuromuscular transmission in the parasites .
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxy-3-isobutylpyrazine
- 2-Isobutyl-3-methoxypyrazine
- 3-Methoxy-2-isobutylpyrazine
Comparison: Piperazine, 2-methoxy-3-(2-methylpropyl)- is unique due to its specific substitution pattern on the pyrazine ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the methoxy group enhances its solubility and reactivity in certain chemical reactions .
Eigenschaften
CAS-Nummer |
74784-14-8 |
|---|---|
Molekularformel |
C9H20N2O |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
2-methoxy-3-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C9H20N2O/c1-7(2)6-8-9(12-3)11-5-4-10-8/h7-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
MKLUVRBBDLZBRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C(NCCN1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















